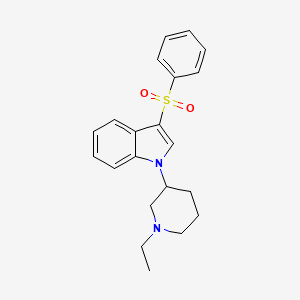![molecular formula C16H36CuI2N B12517730 Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
Bis[(tetrabutylammonium iodide)copper(I) iodide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(tetrabutylammonium iodide)copper(I) iodide] typically involves the reaction of copper(I) iodide with tetrabutylammonium iodide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Bis[(tetrabutylammonium iodide)copper(I) iodide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bis[(tetrabutylammonium iodide)copper(I) iodide] undergoes several types of chemical reactions, including:
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as the synthesis of 1,4-disubstituted 1,2,3-triazoles via three-component click reactions.
N-Arylation Reactions: It facilitates the N-arylation of indoles in the presence of potassium carbonate as a base.
Ullmann Coupling Reactions: It is employed in Ullmann coupling reactions in the presence of cesium carbonate and acetonitrile.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving Bis[(tetrabutylammonium iodide)copper(I) iodide] include 1,4-disubstituted 1,2,3-triazoles and various arylated indoles .
Scientific Research Applications
Bis[(tetrabutylammonium iodide)copper(I) iodide] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis[(tetrabutylammonium iodide)copper(I) iodide] primarily involves its role as a catalyst. It facilitates the formation of chemical bonds by lowering the activation energy of reactions. The copper(I) center in the compound acts as an active site for catalytic activity, interacting with reactants to form intermediate complexes that lead to the desired products .
Comparison with Similar Compounds
Similar Compounds
Copper(I) iodide: A simpler copper-based catalyst used in similar reactions.
Tetrabutylammonium iodide: An ammonium salt used in various organic reactions.
Copper(I) thiophene-2-carboxylate: Another copper-based catalyst with different ligand structures.
Uniqueness
Bis[(tetrabutylammonium iodide)copper(I) iodide] is unique due to its dual functionality, combining the properties of both tetrabutylammonium iodide and copper(I) iodide. This combination enhances its catalytic efficiency and broadens its applicability in various chemical reactions .
Properties
Molecular Formula |
C16H36CuI2N |
|---|---|
Molecular Weight |
559.82 g/mol |
IUPAC Name |
copper(1+);tetrabutylazanium;diiodide |
InChI |
InChI=1S/C16H36N.Cu.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChI Key |
BJSUYFBLYBJBLT-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cu+].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
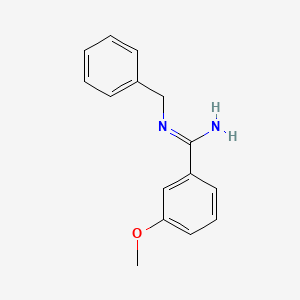

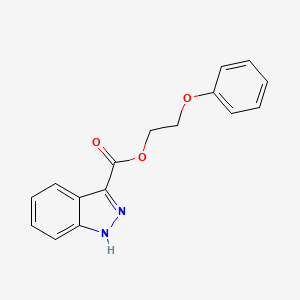

![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)
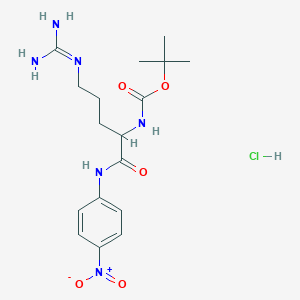

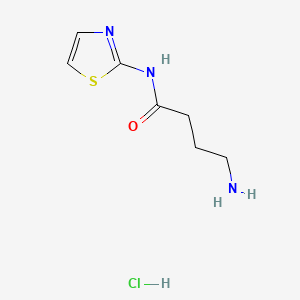
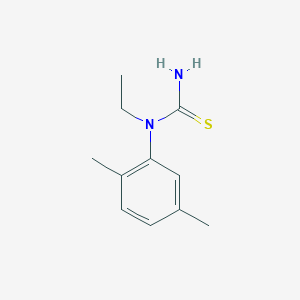
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

![Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-](/img/structure/B12517720.png)
